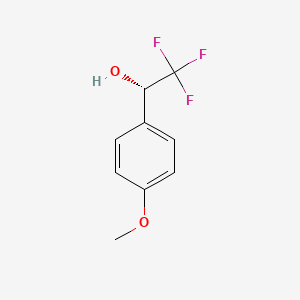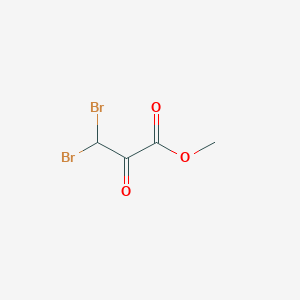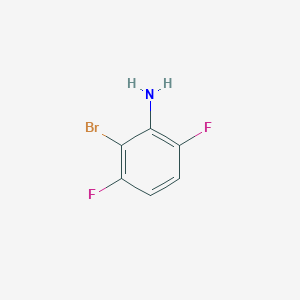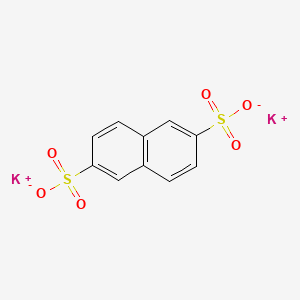
Dipotassium 2,6-naphthalenedisulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium 2,6-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6K2O6S2. It is a salt derived from 2,6-naphthalenedisulfonic acid, where the hydrogen atoms of the sulfonic acid groups are replaced by potassium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium 2,6-naphthalenedisulfonate can be synthesized through several methods. One common method involves the fusion of 2,6-naphthalenedisulfonic acid with potassium hydroxide. The reaction typically takes place at elevated temperatures, resulting in the formation of the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where 2,6-naphthalenedisulfonic acid is treated with potassium hydroxide under controlled conditions. The reaction mixture is then purified to obtain the desired product .
化学反应分析
Types of Reactions
Dipotassium 2,6-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different chemical processes .
科学研究应用
Dipotassium 2,6-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is employed in studies involving molecular recognition and binding interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of dipotassium 2,6-naphthalenedisulfonate involves its interaction with various molecular targets. The sulfonate groups in the compound can form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can influence the structure and function of these molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Disodium 2,6-naphthalenedisulfonate
- Disodium 1,5-naphthalenedisulfonate
- Dipotassium 2-naphthol-6,8-disulfonate
Uniqueness
Dipotassium 2,6-naphthalenedisulfonate is unique due to its specific molecular structure, which allows it to form stable complexes with various metal ions and organic molecules. This property makes it particularly useful in applications requiring strong ionic interactions .
属性
分子式 |
C10H6K2O6S2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
dipotassium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2K/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
InChI 键 |
KCXKCSAUAYYDLG-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


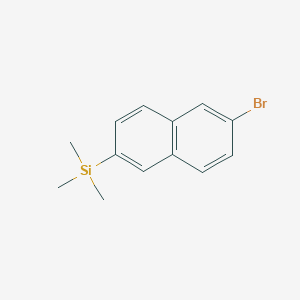
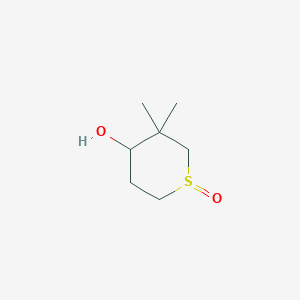

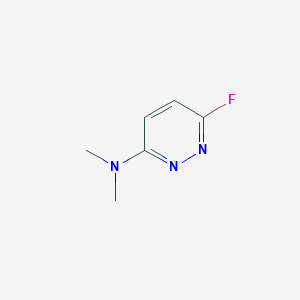
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
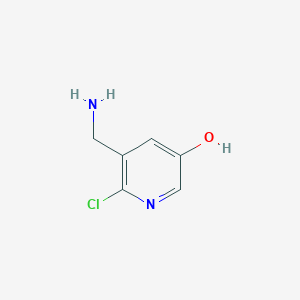
![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
